molecular formula C14H22ClNO B1624389 Preclamol hydrochloride CAS No. 88768-67-6

Preclamol hydrochloride

Cat. No.: B1624389
CAS No.: 88768-67-6
M. Wt: 255.78 g/mol
InChI Key: NRHUDETYKUBQJT-BTQNPOSSSA-N
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Mechanism of Action

Target of Action

Preclamol hydrochloride, also known as (-)-3-PPP hydrochloride, primarily targets dopamine autoreceptors . Dopamine autoreceptors are a type of dopamine receptor that work to regulate the synthesis, release, and uptake of dopamine, a neurotransmitter that plays several important roles in the brain and body.

Mode of Action

This compound acts as an agonist of presynaptic dopamine D2 receptors but as an antagonist of postsynaptic D2 receptors . As an agonist, it activates the presynaptic D2 receptors, enhancing their function. Conversely, as an antagonist, it inhibits the function of postsynaptic D2 receptors .

Biochemical Pathways

The activation of presynaptic D2 receptors and inhibition of postsynaptic D2 receptors by this compound can affect various biochemical pathways. These pathways are primarily related to the regulation of dopamine, a key neurotransmitter involved in reward, motivation, memory, and motor control among other functions .

Result of Action

The dual action of this compound on dopamine D2 receptors can result in antipsychotic effects . By modulating the function of these receptors, it can influence the levels and activity of dopamine in the brain, potentially alleviating symptoms of conditions like schizophrenia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the presence of other drugs, the physiological state of the individual, genetic factors, and more.

Biochemical Analysis

Biochemical Properties

Preclamol hydrochloride has a dual action towards dopamine D2 autoreceptors. It activates these autoreceptors and also acts concomitantly as an antagonist at postsynaptic dopamine receptors . This dual action suggests that this compound can modulate the biochemical reactions involving dopamine, a key neurotransmitter in the brain.

Cellular Effects

This compound’s interaction with dopamine D2 receptors can have significant effects on various types of cells, particularly neurons. By acting as an agonist at presynaptic D2 receptors and an antagonist at postsynaptic D2 receptors, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine D2 receptors. As an agonist, it activates the D2 autoreceptors, while as an antagonist, it inhibits the activity of postsynaptic D2 receptors . This dual action can lead to changes in gene expression and cellular function.

Metabolic Pathways

This compound is involved in the dopamine signaling pathway due to its interaction with D2 receptors . Detailed information about its interaction with enzymes or cofactors, and its effects on metabolic flux or metabolite levels is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preclamol hydrochloride can be synthesized through a series of chemical reactions. One notable method involves the enantioselective synthesis of (S)-preclamol via asymmetric catalytic Negishi cross-coupling reaction. This process includes cobalt-catalyzed asymmetric catalytic cross-coupling of α-bromo ester with arylzinc and the reduction of chiral ester to diol with a tertiary carbon atom .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is typically produced in research laboratories for scientific studies and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Preclamol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Preclamol hydrochloride has several scientific research applications, particularly in the field of neuroscience and pharmacology. It is used to study the dopamine system and its role in schizophrenia. The compound’s ability to selectively agonize dopamine autoreceptors makes it a valuable tool for understanding the mechanisms underlying dopamine-related disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Preclamol hydrochloride is unique due to its selective agonist activity at dopamine autoreceptors, which distinguishes it from other compounds that may have broader or less selective actions. This selectivity makes it particularly useful for research focused on dopamine regulation and its implications in psychiatric disorders .

Properties

IUPAC Name

3-[(3S)-1-propylpiperidin-3-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHUDETYKUBQJT-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017949
Record name Preclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88768-67-6
Record name Preclamol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Preclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRECLAMOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8W2T87WWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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